(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorobenzylidene Group: This step might involve a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the benzofuran ring to a dihydrobenzofuran derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the fluorobenzylidene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Fluorobenzofuran: A derivative with a fluorine atom, which might exhibit different pharmacokinetic properties.
Dipropylaminobenzofuran: A derivative with a dipropylamino group, potentially affecting its solubility and bioavailability.
Uniqueness
The uniqueness of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which might confer unique biological activities and chemical properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C22H24FNO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24FNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13- |
InChI Key |
NEKRBLZXRWKGBJ-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O |
Origin of Product |
United States |
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